Methyl 3-(2-chlorophenyl)prop-2-ynoate
Overview
Description
Methyl 3-(2-chlorophenyl)prop-2-ynoate is an organic compound with the molecular formula C10H7ClO2 It is a derivative of propiolic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the phenyl group is replaced by a chlorine atom
Scientific Research Applications
Methyl 3-(2-chlorophenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-chlorophenyl)prop-2-ynoate can be synthesized from commercially available 3-(2-chlorophenyl)-3-oxo-propionic acid methyl ester. The synthesis involves the following steps:
Starting Material: 3-(2-chlorophenyl)-3-oxo-propionic acid methyl ester.
Reaction Conditions: The ester undergoes a reaction in the presence of a base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3) to form the desired product.
Yield: The reaction typically yields the product in about 71%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chlorophenyl)prop-2-ynoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The triple bond in the propiolate moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, thiols, and alcohols can react with the compound.
Electrophiles: Electrophiles like halogens and hydrogen halides can add to the triple bond.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can oxidize the compound.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while addition reactions can produce dihaloalkanes or other addition products.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chlorophenyl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The compound’s propiolate moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of biomolecular structures, affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl propiolate: A simpler derivative without the chlorophenyl group.
Ethyl 3-(2-chlorophenyl)propiolate: Similar structure but with an ethyl group instead of a methyl group.
Phenyl propiolate: Lacks the chlorine atom on the phenyl ring.
Uniqueness
Methyl 3-(2-chlorophenyl)prop-2-ynoate is unique due to the presence of both the chlorophenyl and propiolate moieties. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAZEWQSDUUER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356529 | |
Record name | methyl 3-(2-chlorophenyl)-2-propynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7517-81-9 | |
Record name | methyl 3-(2-chlorophenyl)-2-propynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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